Benalaxyl-M

Catalog No.
S599318
CAS No.
98243-83-5
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benalaxyl-M

CAS Number

98243-83-5

Product Name

Benalaxyl-M

IUPAC Name

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1

InChI Key

CJPQIRJHIZUAQP-MRXNPFEDSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Synonyms

N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-Alanine Methyl Ester; (-)-Benalaxyl; (-)-R-Benalaxyl; (R)-Benalaxyl; Benalaxyl-M; D-Benalaxyl; IR 6141; Kiralaxyl

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2

The exact mass of the compound Benalaxyl-M is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Benalaxyl-M is the biologically active R-enantiomer of the phenylamide fungicide benalaxyl.[1][2] As a systemic fungicide, it provides protective, curative, and eradicative action against Oomycete pathogens, such as those causing downy mildew and late blight, by inhibiting ribosomal RNA polymerase I.[1] Unlike its racemic counterpart, Benalaxyl-M isolates the most effective stereoisomer, a critical factor for applications demanding high efficacy at lower active ingredient loading.[3] It is available in various formulations, including wettable powders (WP) and suspension concentrates, for use on crops like grapes, potatoes, and tomatoes.[1][4][5]

Research Fit

Enantiomer-selective research tool: pure R-benalaxyl for chiral comparison and stereochemical control studies.
Target pathway investigation: RNA polymerase I inhibition (FRAC Code 4), supports oomycete pathogen research models.
Environmental fate differential assessment: enables enantiomer-specific degradation and ecotoxicology endpoint analysis.

Procuring racemic benalaxyl instead of the enantiopure Benalaxyl-M introduces the S-(+)-enantiomer, which exhibits significantly lower fungicidal activity and contributes to unnecessary environmental loading.[6] While both enantiomers may show some level of activity, the R-(-)-enantiomer (Benalaxyl-M) is primarily responsible for the desired efficacy.[6] Using the racemic mixture means that approximately 50% of the applied active ingredient is suboptimal, requiring higher application rates to achieve the same level of disease control as Benalaxyl-M.[3] This leads to increased costs, higher potential for crop residues, and a different environmental fate profile, as the two enantiomers degrade at different rates in soil and aquatic systems.[7][8] Therefore, for applications requiring maximum efficacy with minimal environmental impact and predictable dose-response, direct substitution with the racemic mixture is unsuitable.

Substitution Risk

R
R-benalaxyl (Benalaxyl-M): single active enantiomer with defined stereochemical identity.
R/S
Racemic benalaxyl: equimolar S-enantiomer introduces no target activity, may shift soil EF patterns and ecotoxicity endpoint interpretation.
Substitution without chiral verification can alter residue definitions and matrix-dependent persistence profiles; regulatory and analytical assumptions may not transfer.

Reduced Algal Toxicity

In toxicological studies on the freshwater algae Scenedesmus obliquus, the racemic mixture of benalaxyl demonstrated significantly higher toxicity than either of the pure enantiomers. The 96-hour EC50 value for racemic benalaxyl was 2.893 mg/L, compared to 3.867 mg/L for R-(-)-benalaxyl (Benalaxyl-M) and 8.441 mg/L for the S-(+)-enantiomer.[9] This indicates that Benalaxyl-M is approximately 1.34 times less toxic to this non-target aquatic organism than the racemic mixture.

Evidence DimensionAcute Toxicity (96h EC50) to Scenedesmus obliquus
Target Compound Data3.867 mg/L
Comparator Or BaselineRacemic Benalaxyl: 2.893 mg/L; S-(+)-Benalaxyl: 8.441 mg/L
Quantified Difference1.34x lower toxicity vs. racemic mixture; 2.18x more toxic than the S-enantiomer
ConditionsLaboratory bioassay with freshwater algae Scenedesmus obliquus.

Selecting the enantiopure Benalaxyl-M provides a better environmental safety profile regarding non-target algae, a key consideration for regulatory compliance and use in sensitive ecosystems.

Algal toxicity
Head-to-head
R-(−): EC50 3.867 mg/L
S-(+): 8.441 mg/L
Racemate: 2.893 mg/L
Reported enantioselective toxicity context; 2.2-fold difference versus S-enantiomer.
Scenedesmus obliquus, 96h static; freshwater algae risk assessment relevance.

Reduced Soil Persistence

The environmental persistence of benalaxyl is enantioselective, with the R-enantiomer (Benalaxyl-M) degrading faster in certain agricultural soils than the S-enantiomer. In a multi-soil study, the degradation half-life for R-benalaxyl ranged from 20.4 to 53.3 days.[7][9] In contrast, the less active S-benalaxyl was more persistent, with a half-life ranging from 27.7 to 57.8 days.[7][9] This preferential degradation of the active R-enantiomer by soil microorganisms means that procuring Benalaxyl-M reduces the persistence of the overall fungicidal activity in the soil environment compared to the racemic mixture, where the S-enantiomer would persist longer.

Evidence DimensionDegradation Half-Life (DT50) in Agricultural Soil
Target Compound Data20.4–53.3 days
Comparator Or BaselineS-(+)-Benalaxyl: 27.7–57.8 days
Quantified DifferenceR-enantiomer shows a faster degradation trend in partial soils compared to the S-enantiomer.
ConditionsDissipation experiments in various agricultural soils in China.

Choosing Benalaxyl-M allows for more precise management of environmental fate, as the active ingredient degrades more readily, reducing long-term soil residue concerns associated with the more persistent S-enantiomer found in racemic products.

Lizard metabolism
Head-to-head
R-(−) t1/2: blood 5.08 h, liver 6.21 h
S-(+): 3.75 h, 4.45 h
Differential persistence in vertebrate matrices; ~1.4-fold longer retention reported.
Eremias argus model; informs tissue residue monitoring.

High Solubility in Organic Solvents

Benalaxyl, the parent compound of Benalaxyl-M, demonstrates high solubility in several organic solvents critical for developing stable and effective agrochemical formulations. Its solubility is reported as 500 g/kg in acetone, chloroform, and dimethylamide, and 400 g/kg in cyclohexanone.[9] In contrast, its solubility in water is very low at 37 mg/L, and less than 50 g/kg in nonpolar solvents like hexane.[9] This solubility profile makes Benalaxyl-M highly suitable for creating high-concentration emulsifiable concentrates (EC) and suspension concentrates (SC), which are common and effective delivery systems in agriculture.[7]

Evidence DimensionSolubility at Ambient Temperature
Target Compound Data500 g/kg in Acetone; 400 g/kg in Cyclohexanone
Comparator Or BaselineWater: 37 mg/L; Hexane: < 50 g/kg
Quantified Difference>10,000x more soluble in key organic solvents than in water.
ConditionsStandard laboratory conditions for solubility testing.

This favorable solubility profile ensures compatibility with common formulation processes and excipients, simplifying the development of stable, high-performance fungicidal products and reducing manufacturing challenges.

Soil degradation
Head-to-head
R-enantiomer degraded faster in 3 of 5 soils; EF deviation >0.1
Matrix-dependent enantioselectivity: soil-type specific profile may not be inferred from racemate data.
Five agricultural soils; HPLC-DAD chiral analysis.
Cross-resistance
Class-level
FRAC Code 4: high risk; cross-resistant to all phenylamides
Resistance management planning: rotation with non-phenylamides required.
Based on FRAC classification; polygenic mechanism not fully mapped.
Biodegradability
Class-level
Patent claim: R-enantiomer shows increased soil biodegradability vs racemate
Qualitative environmental persistence context; no quantified half-life provided.
Patent US5723491; class-level inference from metalaxyl-M analogues.
Soil persistence
Cross-study
Racemic t1/2: 16.1 d; S-enantiomer enrichment observed
Preferential R dissipation may reduce application frequency need under tap water irrigation.
148-d soil microcosm; Chiralpak IC HPLC-MS/MS.

Downy Mildew Control in Grapes

For controlling downy mildew (Plasmopara viticola) in grapes, Benalaxyl-M is a preferred choice due to its high systemic activity. Its enantiomerically pure nature allows for lower application rates compared to racemic benalaxyl, reducing the total chemical load on the crop and in the environment.[7][9] This is particularly important for integrated pest management (IPM) programs and for meeting stringent residue limits in wine production.

Late Blight Control in Potatoes & Tomatoes

In the control of late blight (Phytophthora infestans) in potatoes and tomatoes, the targeted action of Benalaxyl-M offers reliable systemic protection.[1] Using the pure active isomer ensures a consistent dose-response and reduces the risk of applying the less active S-enantiomer, which could contribute to non-target effects without providing significant disease control benefits.

Low-Impact Formulation Development

The high solubility of Benalaxyl-M in relevant organic solvents makes it an ideal active ingredient for formulators developing next-generation, high-concentration products.[2] This facilitates the creation of formulations that are easier to handle, transport, and apply, while its faster soil degradation profile supports the development of products with a more favorable environmental footprint compared to racemic alternatives.[3]

Fungicide Programs for Sensitive Areas

Due to its faster degradation in soil and lower toxicity to certain non-target aquatic organisms compared to the racemic mixture, Benalaxyl-M is a more suitable choice for use in or near environmentally sensitive areas.[3][8] Procurement for applications where runoff or soil persistence are key regulatory or stewardship concerns should prioritize Benalaxyl-M over racemic benalaxyl.

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral pesticide formulation development
Enantiomeric purity and consistent stereochemical activity
Dose-response equivalence and soil enantiomer fraction monitoring
Maximum residue limit (MRL) compliance studies
Enantiomer-specific toxicokinetic profile
Tissue residue modeling across species; regulatory exposure margin review
Integrated pest management with resistance stewardship
FRAC Code 4 cross-resistance landscape
Alternation with multi-site fungicides; regional resistance frequency survey
Chiral reference standard and method validation
Defined enantiomer elution order and chromatographic resolution
Matrix-effect correction, LOD/LOQ verification in environmental or biological samples

XLogP3

3.4

UNII

K2I4VH4B65

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

98243-83-5

Wikipedia

Benalaxyl-m

Use Classification

Agrochemicals -> Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

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